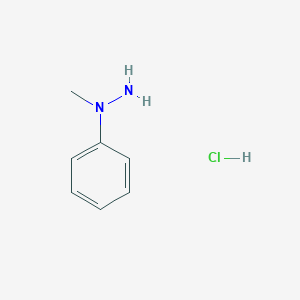

1-Methyl-1-phenylhydrazine hydrochloride

Description

Propriétés

Formule moléculaire |

C7H11ClN2 |

|---|---|

Poids moléculaire |

158.63 g/mol |

Nom IUPAC |

1-methyl-1-phenylhydrazine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-9(8)7-5-3-2-4-6-7;/h2-6H,8H2,1H3;1H |

Clé InChI |

JNUNSWWOHJDVBJ-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=CC=CC=C1)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Le chlorhydrate de 1-méthyl-1-phénylhydrazine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l’aniline avec le nitrite de sodium en présence d’acide chlorhydrique pour former un sel de diazonium, qui est ensuite réduit par le sulfite pour produire de la phénylhydrazine. Cette phénylhydrazine est ensuite méthylée pour produire de la 1-méthyl-1-phénylhydrazine, qui est ensuite convertie en son sel chlorhydrate .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de 1-méthyl-1-phénylhydrazine a plusieurs applications de recherche scientifique :

Biologie : Il est utilisé dans l’étude des mécanismes enzymatiques et comme sonde pour étudier les voies biologiques.

Médecine : Il sert d’intermédiaire dans la synthèse de divers médicaments, y compris ceux utilisés pour traiter les troubles neurologiques.

Industrie : Il est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

1-Methyl-1-phenylhydrazine hydrochloride is primarily utilized as a building block in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Hydrazone Formation: It reacts with carbonyl compounds to form hydrazones, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Fischer Indolisation: This compound can be employed in mechanochemical processes to synthesize indoles, which are vital in drug development due to their biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Notable findings include:

- Anti-inflammatory Agents: Research has shown that derivatives of phenylhydrazine, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of a terpolymer involving phenylhydrazine that demonstrated promising biological activity against inflammation .

Environmental Applications

The compound has also been explored for its role in environmental chemistry:

- Biodegradation Studies: Its behavior in biological systems is studied to understand the degradation pathways of hydrazine derivatives, which can inform environmental safety assessments.

Case Studies

-

Synthesis of Indoles:

A mechanochemical protocol was developed using this compound for the Fischer indolisation reaction. The study reported high yields and efficiency, showcasing the compound's utility in synthesizing complex organic molecules . -

Anti-inflammatory Activity:

A recent study on a phenylhydrazine-formaldehyde terpolymer demonstrated binding affinities comparable to standard anti-inflammatory drugs, indicating that compounds derived from this compound could serve as effective therapeutic agents .

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de 1-méthyl-1-phénylhydrazine implique son interaction avec diverses cibles moléculaires. Il peut former des hydrazones avec des composés carbonylés, qui peuvent ensuite subir d’autres réactions. Les effets du composé sont médiés par sa capacité à former des intermédiaires stables qui participent à diverses voies biochimiques .

Comparaison Avec Des Composés Similaires

Table 1: Physical and Chemical Properties

N-Reactivity

- 1-Methyl-1-phenylhydrazine exhibits lower N2 reactivity compared to unsubstituted phenylhydrazines. For example, its reaction with cyclohexylallene under Rh catalysis yields only trace N2-allylated products, highlighting preferential N1 reactivity .

- Phenylhydrazine hydrochloride shows higher N2 activity, enabling direct coupling in indole synthesis without steric hindrance from alkyl groups .

Role in Macrocyclization

1-Methyl-1-phenylhydrazine hydrochloride is pivotal in Grubbs II-catalyzed ring-closing metathesis (RCM) for synthesizing indole-based macrocycles. For instance, its Fisher indolization with alkenyl diones generates bis-indole intermediates, which undergo RCM to form 14–16-membered macrocycles .

Activité Biologique

1-Methyl-1-phenylhydrazine hydrochloride (MPH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides an overview of its biological properties, including its potential therapeutic applications and associated risks.

- Chemical Formula : C7H10N2·HCl

- Molecular Weight : 162.63 g/mol

- CAS Number : 618-40-6

- Physical State : Liquid at room temperature

- Density : 1.038 g/mL at 25 °C

- Boiling Point : 54-55 °C at 0.3 mmHg

1-Methyl-1-phenylhydrazine acts through various biochemical pathways, primarily influencing cellular processes related to cancer and inflammation. Its mechanism of action includes:

- Carcinogenic Potential : MPH has been studied for its role as a carcinogen, particularly in animal models. It is known to induce tumors when administered orally or through injection, indicating a significant risk factor for cancer development .

- Antioxidant Properties : Some studies suggest that MPH may exhibit antioxidant activity, which can protect cells from oxidative stress, although this effect is context-dependent and varies with concentration .

Biological Activities

The biological activities of MPH can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that MPH can induce apoptosis in various cancer cell lines. For instance, studies have shown that it affects cell viability and induces cell cycle arrest in MCF-7 breast cancer cells, suggesting potential use as a chemotherapeutic agent .

2. Antimicrobial Activity

MPH derivatives have been tested for their antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus (see Table 1) .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| MPH | Staphylococcus aureus | 25 |

| MPH | Bacillus cereus | 30 |

| MPH | Escherichia coli | 50 |

3. Neurotoxicity and Behavioral Effects

Studies examining the neurotoxic effects of MPH have reported alterations in behavior and neurological function in animal models. These findings raise concerns about its safety profile, particularly regarding long-term exposure .

Case Studies

Several case studies highlight the implications of MPH's biological activity:

- Case Study on Carcinogenicity : In a controlled study involving Swiss mice, MPH was administered at varying doses to assess tumor incidence. Results showed a dose-dependent increase in tumor formation, reinforcing its classification as a potential carcinogen .

- Antimicrobial Efficacy Study : A recent investigation evaluated the efficacy of MPH derivatives against resistant strains of bacteria, revealing enhanced antimicrobial properties compared to the parent compound .

Safety and Toxicology

MPH is classified under hazardous materials due to its acute toxicity via inhalation and dermal exposure. The compound can cause irritation to the skin and eyes and poses risks to the respiratory system . Proper safety measures should be implemented when handling this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Methyl-1-phenylhydrazine hydrochloride with high yield and purity?

- Methodological Answer : The synthesis typically involves diazotization of aniline derivatives followed by reduction and acid precipitation. Critical parameters include pH control during diazotization (pH < 2), temperature regulation (0–5°C), and stoichiometric excess of reducing agents like sodium sulfite. Post-synthesis purification via recrystallization in ethanol or HCl ensures purity. Analytical techniques such as TLC or HPLC should monitor reaction progress and final purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ ~7.0–7.5 ppm).

- FTIR : Identify functional groups (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹).

- HPLC : Quantify purity using reversed-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid.

- Cross-reference with pharmacopeial standards (e.g., USP) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Toxicity Management : Regular monitoring of liver/kidney function and complete blood counts for researchers with prolonged exposure. Immediate decontamination with water is critical for skin/eye contact.

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., efficacy in polycythemia vera vs. toxicity)?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate dosage ranges (e.g., 50–200 mg/kg in animal models) and exposure duration.

- Purity Verification : Ensure batch-to-batch consistency via elemental analysis and mass spectrometry. Contaminants like unreacted hydrazine derivatives may skew results.

- Model Selection : Compare outcomes across in vitro (e.g., erythrocyte lysis assays) and in vivo models (e.g., murine polycythemia). Meta-analyses of historical data (e.g., pre-2000 studies) can contextualize discrepancies .

Q. What strategies optimize experimental design for studying this compound’s redox properties in catalytic applications?

- Methodological Answer :

- Electrochemical Profiling : Use cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF) to assess redox potentials.

- Kinetic Studies : Monitor hydrazine oxidation via UV-Vis spectroscopy (λ = 300–400 nm) under varying pH and temperature conditions.

- Control Experiments : Include blank runs and reference compounds (e.g., phenylhydrazine hydrochloride) to isolate catalytic effects .

Q. How should analytical methods (e.g., HPLC) be validated for trace impurity detection in this compound?

- Methodological Answer :

- Linearity and Accuracy : Prepare calibration curves (0.1–100 µg/mL) with spiked samples. Recovery rates should exceed 95%.

- Precision : Repeat intra-day and inter-day analyses (RSD < 2%).

- LOD/LOQ : Determine via signal-to-noise ratios (LOD = 3:1, LOQ = 10:1).

- Specificity : Use diode-array detectors to distinguish co-eluting impurities (e.g., methylphenyl derivatives) .

Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to model reaction pathways (e.g., nucleophilic substitution at the methyl group).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. ethanol) to predict solubility and stability.

- Docking Studies : Explore binding affinities with biological targets (e.g., hemoglobin for polycythemia studies) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.